molecular formula C17H22N2 B13744326 1-(alpha-Methylphenethyl)-2-phenethylhydrazine CAS No. 2598-76-7

1-(alpha-Methylphenethyl)-2-phenethylhydrazine

Cat. No.: B13744326
CAS No.: 2598-76-7
M. Wt: 254.37 g/mol
InChI Key: ZVSDASZFAVCWIM-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two phenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine typically involves the reaction of appropriate phenyl-substituted precursors with hydrazine. One common method involves the condensation of 2-phenylethylamine with 1-phenylpropan-2-one in the presence of hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions typically result in various substituted hydrazines.

Scientific Research Applications

2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with one phenyl group.

    2-Phenylethylhydrazine: Contains a phenylethyl group attached to the hydrazine moiety.

    1-Phenylpropan-2-ylhydrazine: Features a phenylpropan-2-yl group attached to the hydrazine moiety.

Uniqueness

2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine is unique due to the presence of both phenylethyl and phenylpropan-2-yl groups, which confer distinct chemical and biological properties

Properties

CAS No.

2598-76-7

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

1-(2-phenylethyl)-2-(1-phenylpropan-2-yl)hydrazine

InChI

InChI=1S/C17H22N2/c1-15(14-17-10-6-3-7-11-17)19-18-13-12-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3

InChI Key

ZVSDASZFAVCWIM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NNCCC2=CC=CC=C2

Origin of Product

United States

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